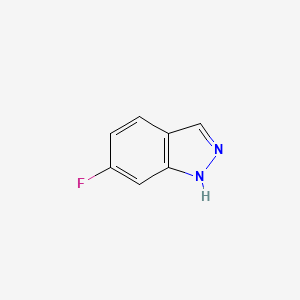

6-フルオロ-1H-インダゾール

概要

説明

6-fluoro-1H-indazole is a chemical compound with the molecular formula C7H5FN2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

Synthesis Analysis

The synthesis of indazole derivatives, including 6-fluoro-1H-indazole, has been a topic of considerable interest in medicinal chemistry . Various methods have been developed for the synthesis of indazole derivatives . For instance, one method involves the Cu (OAc) 2 -catalyzed reaction to form N–N bond in DMSO under O2 atmosphere . Another method involves the selective electrochemical synthesis of 1H-indazoles .

Molecular Structure Analysis

The molecular weight of 6-fluoro-1H-indazole is 136.13 g/mol . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .

Chemical Reactions Analysis

Indazoles, including 6-fluoro-1H-indazole, can undergo various chemical reactions. For instance, the selective electrochemical synthesis of 1H-indazoles and their N-oxides and the subsequent C-H functionalization of the 1H-indazole N-oxides have been described .

Physical and Chemical Properties Analysis

6-fluoro-1H-indazole is a pale-yellow to orange to yellow-brown to brown to red-brown solid . It has a topological polar surface area of 28.7 Ų .

科学的研究の応用

医薬品としての用途

インダゾールを含む複素環式化合物は、さまざまな医薬品としての用途があります。 高血圧、抗がん剤、抗うつ剤、抗炎症剤、および抗菌剤として使用されます . たとえば、さまざまな置換されたインダゾール誘導体は、さまざまな官能基を担っており、さまざまな生物学的活性を持っています .

抗がん剤としての用途

インダゾール誘導体は、抗がん剤の開発に使用されます。 たとえば、インダゾールを含む化合物であるニラパリブは、再発性上皮性卵巣癌、卵管または原発性腹膜癌、乳癌および前立腺癌の治療のための抗がん剤として広く使用されてきました .

抗菌剤としての用途

インダゾール誘導体は、黄色ブドウ球菌属、緑膿菌、プロテウス属、および大腸菌の試験培養に対して、中等度から高度の活性を示しています . たとえば、2,3-ジフェニル-7-(5-ニトロフルフリルイデン)-3,3a,4,5,6,7-ヘキサヒドロインダゾールは、高い抗ブドウ球菌活性を示すことがわかりました .

抗炎症剤としての用途

インダゾール誘導体は、抗炎症剤としても使用されます . それらは、炎症を軽減し、さまざまな炎症性疾患からの緩和を提供するのに役立ちます。

抗うつ剤としての用途

インダゾール誘導体は、抗うつ剤の開発に使用されます . それらは、気分を調節し、うつ病の症状を軽減するのに役立ちます。

色素増感太陽電池(DSSC)の用途

インダゾールは、高度に共役した分子であり、その用途は色素増感太陽電池(DSSC)にまで拡大されます。 ピラゾール部分により、4-フルオロ-1H-インダゾールは、金属中心(Ir、Ln、Euなど)に配位して、効率的なリガンドから金属へのエネルギー移動プロセスを持つヘテロレプティックまたはホモレプティック三重項光増感剤を形成することができます .

他の化合物の合成における用途

インダゾール誘導体は、他の化合物の合成に使用されます。 その戦略には、遷移金属触媒反応、還元環化反応、および触媒や溶媒を使用せずに、2-アジドベンザルデヒドとアミンからC-N結合とN-N結合を連続的に形成することによる2H-インダゾールの合成が含まれます .

チロシンキナーゼ阻害剤の用途

インダゾール誘導体は、チロシンキナーゼ阻害剤の開発に使用されます。 たとえば、インダゾールを含む化合物であるパゾパニブは、チロシンキナーゼ阻害剤であり、FDAによって腎細胞癌に承認されています .

Safety and Hazards

While specific safety and hazard information for 6-fluoro-1H-indazole is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用機序

Target of Action

6-Fluoro-1H-indazole is a heterocyclic compound that has been studied for its potential medicinal applications Indazole-containing compounds have been known to target phosphoinositide 3-kinase δ (pi3kδ), which plays a crucial role in the treatment of respiratory diseases .

Mode of Action

Indazole derivatives are known to inhibit, regulate, and modulate kinases such as chk1, chk2, and h-sgk (human serum and glucocorticoid-dependent kinase or sgk) . This suggests that 6-Fluoro-1H-indazole may interact with its targets, leading to changes in their activity.

Biochemical Pathways

Indazole derivatives are known to affect various biochemical pathways due to their wide range of medicinal applications . These effects could potentially lead to downstream effects such as the inhibition of cell proliferation, which is a common target in cancer treatment .

Result of Action

It is known that indazole derivatives can have a variety of effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects . Therefore, it is possible that 6-Fluoro-1H-indazole could have similar effects.

生化学分析

Biochemical Properties

6-Fluoro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 6-Fluoro-1H-indazole has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, 6-Fluoro-1H-indazole can modulate their activity, leading to altered cellular responses . Additionally, this compound interacts with proteins involved in DNA repair mechanisms, potentially enhancing its anticancer properties.

Cellular Effects

The effects of 6-Fluoro-1H-indazole on various cell types and cellular processes are profound. In cancer cells, 6-Fluoro-1H-indazole has been observed to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways . This compound also affects gene expression, leading to the upregulation or downregulation of genes involved in cell proliferation, differentiation, and survival. Furthermore, 6-Fluoro-1H-indazole influences cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and utilization.

Molecular Mechanism

At the molecular level, 6-Fluoro-1H-indazole exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For example, 6-Fluoro-1H-indazole can bind to the ATP-binding site of kinases, inhibiting their activity and disrupting downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The effects of 6-Fluoro-1H-indazole can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . The long-term effects of 6-Fluoro-1H-indazole on cellular function can be complex. In vitro studies have demonstrated that prolonged exposure to 6-Fluoro-1H-indazole can lead to adaptive cellular responses, such as the activation of compensatory pathways that mitigate its effects.

Dosage Effects in Animal Models

The effects of 6-Fluoro-1H-indazole in animal models are dose-dependent. At lower doses, this compound has been shown to exert therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, 6-Fluoro-1H-indazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

6-Fluoro-1H-indazole is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic transformation enhances the solubility and excretion of 6-Fluoro-1H-indazole. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Transport and Distribution

The transport and distribution of 6-Fluoro-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic anion transporters, facilitating its intracellular accumulation . Once inside the cell, 6-Fluoro-1H-indazole can bind to cytoplasmic and nuclear proteins, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 6-Fluoro-1H-indazole is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . In the nucleus, 6-Fluoro-1H-indazole can interact with DNA and transcription factors, modulating gene expression. In the mitochondria, it can influence mitochondrial function and energy production.

特性

IUPAC Name |

6-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMZDEQEVCDMRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591223 | |

| Record name | 6-Fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-25-4 | |

| Record name | 6-Fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

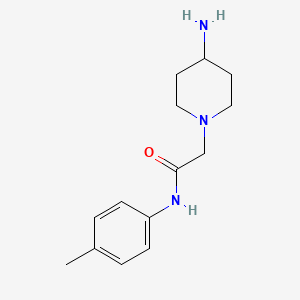

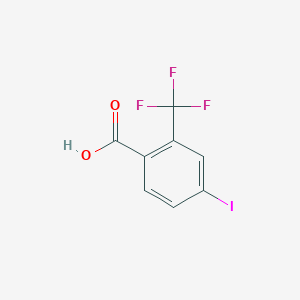

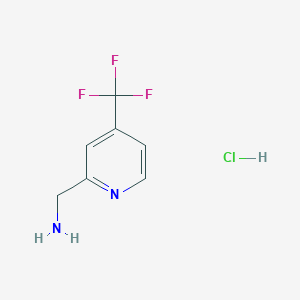

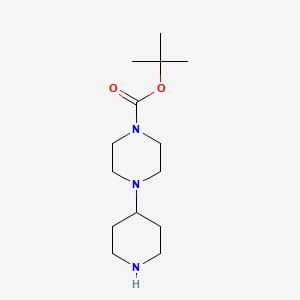

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

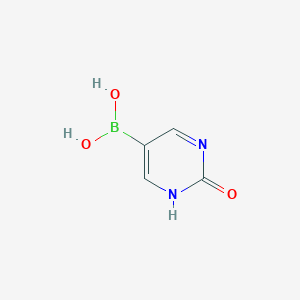

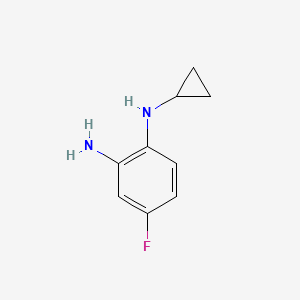

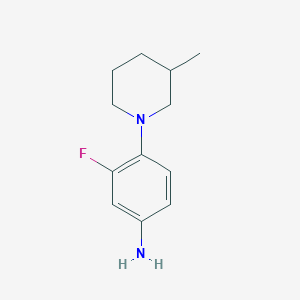

Feasible Synthetic Routes

Q1: How does 6-fluoro-1H-indazole interact with biological systems, and what are the downstream effects?

A1: Research suggests that 6-fluoro-1H-indazole acts as an inhibitor of the enzyme lactoperoxidase (LPO) []. LPO is an antimicrobial enzyme found in various biological fluids, including milk and saliva. It plays a crucial role in the innate immune system by catalyzing the oxidation of thiocyanate ions to hypothiocyanite, a potent antimicrobial agent []. By inhibiting LPO, 6-fluoro-1H-indazole could potentially interfere with this antimicrobial defense mechanism. The study by [] investigated the inhibitory effects of various indazole derivatives on LPO and found that 6-fluoro-1H-indazole exhibited a strong inhibitory effect, with a Ki value of 18.04 µM.

Q2: Can you explain the structure-activity relationship (SAR) of 6-fluoro-1H-indazole in the context of LPO inhibition?

A2: While the provided research [] doesn't delve deep into the specific SAR of 6-fluoro-1H-indazole, it does investigate a series of halogenated indazoles and their impact on LPO activity. The study concludes that all tested indazoles, including 6-fluoro-1H-indazole, showed inhibitory effects on LPO activity. Further research is needed to elucidate the precise SAR and determine how modifications to the 6-fluoro-1H-indazole structure affect its potency and selectivity for LPO.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline](/img/structure/B1318853.png)

![5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1318874.png)

![Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1318879.png)

![4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1318880.png)